3-Chlorophenyl 3,3,3-trifluoropropyl sulfide
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Overview
Description
3-Chlorophenyl 3,3,3-trifluoropropyl sulfide is an organosulfur compound with the molecular formula C9H8ClF3S It is characterized by the presence of a chlorophenyl group and a trifluoropropyl group attached to a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorophenyl 3,3,3-trifluoropropyl sulfide typically involves the reaction of 3-chlorophenyl thiol with 3,3,3-trifluoropropyl bromide in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants and products. The reaction can be represented as follows:
3-Chlorophenyl thiol+3,3,3-Trifluoropropyl bromideNaH3-Chlorophenyl 3,3,3-trifluoropropyl sulfide+NaBr
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization may be employed.
Chemical Reactions Analysis
Types of Reactions
3-Chlorophenyl 3,3,3-trifluoropropyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Reduction: The compound can be reduced to form the corresponding thiol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Substitution: Nucleophiles such as amines or alkoxides can be used in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted phenyl derivatives.
Reduction: Corresponding thiol derivatives.
Scientific Research Applications
3-Chlorophenyl 3,3,3-trifluoropropyl sulfide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Chlorophenyl 3,3,3-trifluoropropyl sulfide involves its interaction with specific molecular targets. The trifluoropropyl group can enhance the lipophilicity of the compound, allowing it to penetrate biological membranes more effectively. The sulfur atom can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorophenyl group can interact with aromatic residues in proteins, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoropropyl sulfide: Lacks the chlorophenyl group, resulting in different chemical and biological properties.
3-Chlorophenyl sulfide: Lacks the trifluoropropyl group, affecting its lipophilicity and reactivity.
3,3,3-Trifluoropropyl phenyl sulfide: Contains a phenyl group instead of a chlorophenyl group, leading to variations in reactivity and biological activity.
Uniqueness
3-Chlorophenyl 3,3,3-trifluoropropyl sulfide is unique due to the combination of the chlorophenyl and trifluoropropyl groups, which confer distinct chemical and biological properties. The presence of both electron-withdrawing and lipophilic groups enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C9H8ClF3S |
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Molecular Weight |
240.67 g/mol |
IUPAC Name |
1-chloro-3-(3,3,3-trifluoropropylsulfanyl)benzene |
InChI |
InChI=1S/C9H8ClF3S/c10-7-2-1-3-8(6-7)14-5-4-9(11,12)13/h1-3,6H,4-5H2 |
InChI Key |
STNDFMAVEDRELC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)SCCC(F)(F)F |
Origin of Product |
United States |
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